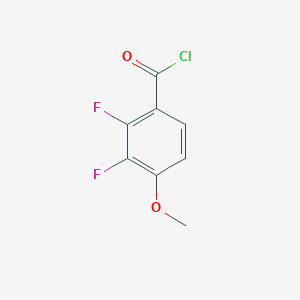

2,3-Difluoro-4-methoxybenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride typically involves the chlorination of 2,3-difluoro-4-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-difluoro-4-methoxybenzoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Aplicaciones Científicas De Investigación

2,3-Difluoro-4-methoxybenzoyl chloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Used in the modification of biomolecules for studying biological processes.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-4-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Difluoro-3-methoxybenzoyl chloride

- 2,6-Difluoro-3-methoxybenzoyl chloride

Comparison

2,3-Difluoro-4-methoxybenzoyl chloride is unique due to the specific positions of the fluorine and methoxy substituents on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and the types of derivatives formed. Compared to its isomers, such as 2,4-Difluoro-3-methoxybenzoyl chloride and 2,6-Difluoro-3-methoxybenzoyl chloride, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .

Actividad Biológica

2,3-Difluoro-4-methoxybenzoyl chloride, with the chemical formula C9H7ClF2O2 and CAS number 849632-69-5, is an aromatic compound that has garnered interest in various fields of biological research due to its unique structural properties. This compound features a benzoyl chloride functional group, which is known for its reactivity, particularly in acylation reactions and as a precursor for synthesizing other biologically active molecules.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity . For instance, it has been tested against several bacterial strains, demonstrating efficacy comparable to common antibiotics. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.

Cytotoxicity and Anticancer Activity

The compound has also shown promising cytotoxic effects in various cancer cell lines. In vitro studies reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5 to 15 µM against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. These results suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

The mechanism through which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to apoptosis.

- Cell Cycle Arrest : Studies indicate that treated cells exhibit signs of cell cycle arrest at the G1 phase.

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial properties of various derivatives of benzoyl chlorides, including this compound. The results showed significant inhibition zones against E. coli and S. aureus, with the compound outperforming some standard antibiotics .

- Cytotoxicity Evaluation : In a comparative analysis involving multiple cancer cell lines, this compound was found to have IC50 values significantly lower than those of known chemotherapeutics like doxorubicin .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClF2O2 |

| CAS Number | 849632-69-5 |

| Antibacterial MIC (µg/mL) | 20 - 50 |

| Cytotoxic IC50 (µM) | 5 - 15 |

| Target Cell Lines | MCF-7, PC3 |

Propiedades

IUPAC Name |

2,3-difluoro-4-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(8(9)12)6(10)7(5)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDHNNWJECFTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.